4-Propoxypyrimidine-2-thiol

Descripción general

Descripción

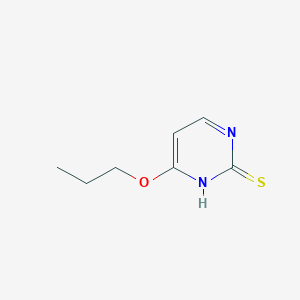

4-Propoxypyrimidine-2-thiol is a chemical compound with the molecular formula C7H10N2OS. It is a derivative of pyrimidine, an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Métodos De Preparación

The synthesis of 4-Propoxypyrimidine-2-thiol typically involves cyclization processes or domino reactions. The most common synthetic routes include:

[3+3] Cyclization: This method involves the reaction of a 2-halo derivative with sulfur-containing reagents.

[4+2] Cyclization: This approach uses a diene and a dienophile to form the pyrimidine ring.

[5+1] Cyclization: This method involves the reaction of a five-membered ring with a one-carbon unit to form the pyrimidine ring.

Análisis De Reacciones Químicas

4-Propoxypyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . Major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyrimidine derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 4-propoxypyrimidine-2-thiol exhibits significant antiproliferative effects against various cancer cell lines. A study highlighted that modifications in the pyrimidine structure could enhance its lipophilicity, thereby improving cellular uptake and anticancer efficacy. Specifically, derivatives of 2-thiopyrimidines have shown promising results in inhibiting tumor growth by targeting angiogenesis regulators and inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Various studies have demonstrated that pyrimidine derivatives possess antibacterial and antifungal properties. For instance, certain substituted pyrimidines have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed as a lead compound for new antimicrobial agents .

Case Studies

- Antiproliferative Effects :

- Antimicrobial Screening :

Comparative Analysis of Biological Activities

| Compound Type | Activity Type | Tested Against | Efficacy Level |

|---|---|---|---|

| This compound | Anticancer | Leukemia, Breast Cancer | High |

| Pyrimidine Derivatives | Antibacterial | E. coli, S. aureus | Moderate to High |

| Substituted Pyrimidines | Antifungal | Candida albicans | Variable |

Mecanismo De Acción

The mechanism of action of 4-Propoxypyrimidine-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can participate in redox reactions, influencing oxidative processes in biological systems . Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

4-Propoxypyrimidine-2-thiol can be compared with other similar compounds, such as:

2-Thiopyrimidine: Similar in structure but lacks the propoxy group, which may affect its biological activity and chemical reactivity.

4-Methoxypyrimidine-2-thiol: Similar but with a methoxy group instead of a propoxy group, which can influence its solubility and reactivity.

4-Ethoxypyrimidine-2-thiol: Similar but with an ethoxy group, affecting its physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivities compared to its analogs .

Actividad Biológica

4-Propoxypyrimidine-2-thiol is a compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. Pyrimidines and their derivatives are known for a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of this compound includes a pyrimidine ring with a propoxy group at the 4-position and a thiol group at the 2-position. The synthesis of pyrimidine derivatives typically involves nucleophilic substitution reactions or condensation methods that yield compounds with specific substituents influencing their biological activity.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of pyrimidine derivatives, including this compound. For instance, recent research indicates that modifications to the pyrimidine ring can enhance cytotoxicity against various cancer cell lines. A study demonstrated that compounds similar to this compound exhibited significant antiproliferative effects on human cancer cell lines, with IC50 values indicating potent activity against cells such as A549 (lung cancer) and HeLa (cervical cancer) cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 20.5 |

| This compound | HeLa | 15.0 |

| Reference Compound (Cisplatin) | A549 | 13.7 |

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives are well-documented. Studies have shown that this compound exhibits activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the thiol group is crucial for its antimicrobial efficacy, as it enhances interaction with microbial enzymes .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 30 |

Anti-inflammatory Activity

Pyrimidines are also recognized for their anti-inflammatory properties. Research indicates that derivatives like this compound can inhibit pro-inflammatory cytokines and reduce inflammation in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is significantly influenced by their chemical structure. The position and nature of substituents on the pyrimidine ring play a critical role in modulating their pharmacological effects. For instance, the introduction of alkyl or aryl groups at specific positions can enhance lipophilicity and improve cellular uptake, thereby increasing efficacy against targeted diseases .

Case Studies

- Cytotoxicity Studies : A series of experiments were conducted to evaluate the cytotoxic effects of various pyrimidine derivatives, including this compound. The results indicated that compounds with electron-withdrawing groups at the 6-position exhibited enhanced activity against cancer cell lines compared to those with electron-donating groups.

- Antimicrobial Efficacy : In vitro testing demonstrated that modifications at the thiol position significantly affected antimicrobial potency. Compounds with longer alkyl chains showed improved activity against Gram-positive bacteria due to better membrane penetration.

Propiedades

IUPAC Name |

6-propoxy-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-2-5-10-6-3-4-8-7(11)9-6/h3-4H,2,5H2,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGQWYZJALFTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399525 | |

| Record name | 4-propoxypyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438219-92-2 | |

| Record name | 4-propoxypyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.